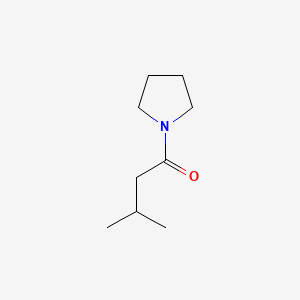
2H-1-Benzopyran, 2,4-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran, 2,4-diphenyl- is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring. This compound is part of the benzopyran family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 2H-1-Benzopyran, 2,4-diphenyl- can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-ketoesters in the presence of acid catalysts . Another method is the Fries rearrangement, where phenolic esters are heated with a Lewis acid catalyst to yield hydroxyketones . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2H-1-Benzopyran, 2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran, 2,4-diphenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran, 2,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2H-1-Benzopyran, 2,4-diphenyl- can be compared with other similar compounds such as:
Coumarins (2H-1-benzopyran-2-ones): These compounds are known for their anticoagulant and anti-inflammatory properties.
Isochromenes: These are structural isomers of benzopyrans with different orientations of the oxygen atom, leading to distinct chemical properties.
The uniqueness of 2H-1-Benzopyran, 2,4-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
58530-41-9 |
|---|---|
Molekularformel |
C21H16O |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
2,4-diphenyl-2H-chromene |
InChI |
InChI=1S/C21H16O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-15,21H |
InChI-Schlüssel |
PSECHZUUNNFOQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C=C(C3=CC=CC=C3O2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



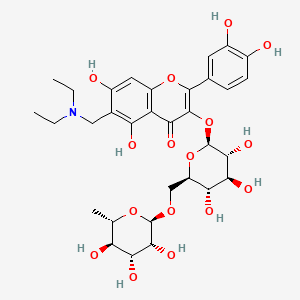
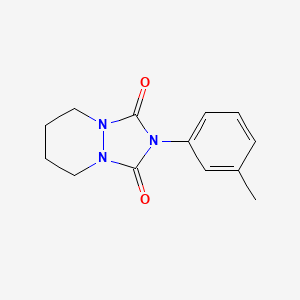
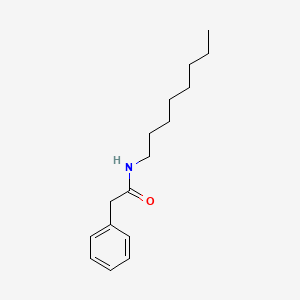

![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
![N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14608206.png)
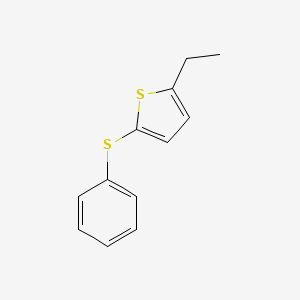
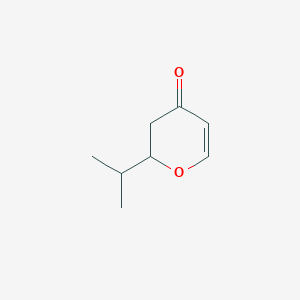
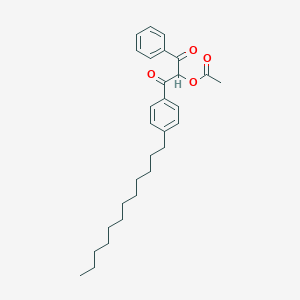

![1-Bromo-2-[diazo(phenyl)methyl]benzene](/img/structure/B14608230.png)
![1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14608234.png)
